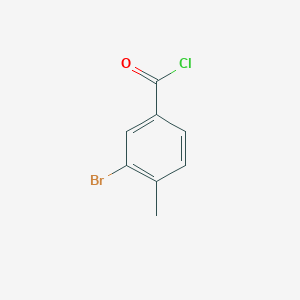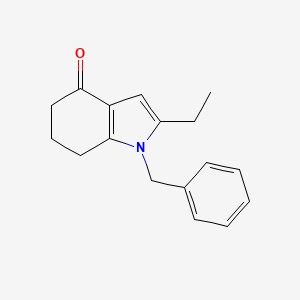
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Descripción general
Descripción
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound with the molecular formula C17H19NO and a molecular weight of 253.34 . It is an inhibitor of the Bromodomain-containing protein 4 (human) . This compound is used for research purposes only and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which include 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been achieved through multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The molecular structure of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one consists of a benzyl group attached to the 1-position of the indole ring, and an ethyl group attached to the 2-position . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indole derivatives are significant in medicinal chemistry as they exhibit various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Alkaloid Synthesis
Indoles are a prevalent moiety present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Drug Discovery
Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Energy Storage and Biomedical Applications
Indoles are used in the synthesis of polymers and composite materials with energy storage and biomedical applications .
Synthesis of Densely Substituted Indoles
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .
Indole Mimetics
1,5,6,7-Tetrahydro-4 H -indol-4-ones (pyrrolocyclohexanones) are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One acts as an inhibitor of BRD4 . By binding to the bromodomains of BRD4, it prevents the protein from interacting with acetylated histones, thereby disrupting the transcriptional network regulated by BRD4.
Biochemical Pathways
The inhibition of BRD4 can affect various biochemical pathways, particularly those involved in gene transcription. BRD4 is known to regulate the expression of several genes that are critical for cell cycle progression and survival. Therefore, its inhibition can lead to changes in these pathways, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One’s action are largely dependent on the specific cellular context. Given its role as a BRD4 inhibitor, it could potentially induce cell cycle arrest or apoptosis in cells where BRD4 plays a critical role in survival and proliferation .
Action Environment
The action, efficacy, and stability of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other biomolecules can affect its stability and activity. Moreover, the cellular environment, including the expression levels of BRD4 and the status of various signaling pathways, can influence its efficacy .
Propiedades
IUPAC Name |
1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZKIRPFJTZRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

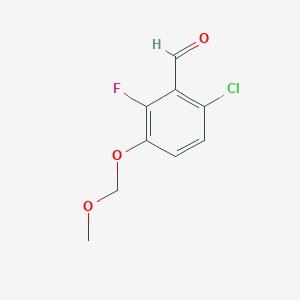
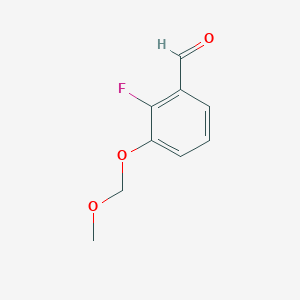
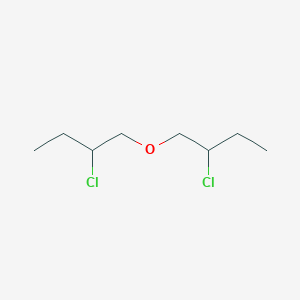

![(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline](/img/structure/B3252649.png)
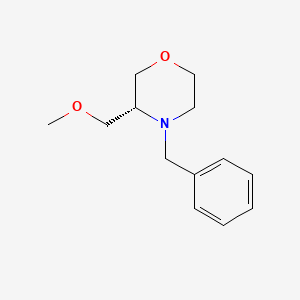

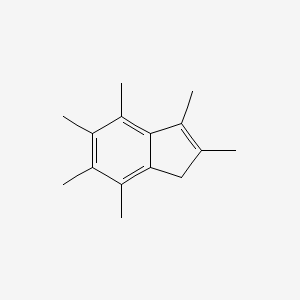
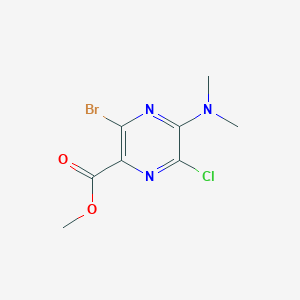
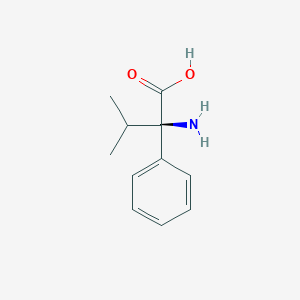

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)

